molecular formula C9H10N4O B2831590 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyrazine CAS No. 2201320-75-2

2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyrazine

Cat. No.: B2831590
CAS No.: 2201320-75-2
M. Wt: 190.206
InChI Key: WISLSMGDEGALRW-UHFFFAOYSA-N
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Description

Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . It’s used as a scaffold in the synthesis of bioactive chemicals and reactions in various media .


Synthesis Analysis

The pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The molecular structure of pyrazole consists of a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity .


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Scientific Research Applications

Synthesis and Structural Analysis

  • Research on the synthesis and structure of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions demonstrates the versatility of pyrazole derivatives in forming metal complexes. These complexes have been characterized through various spectroscopic methods, suggesting potential applications in catalysis and material science (Budzisz, Małecka, & Nawrot, 2004).

  • Another study focused on the preparation and structural elucidation of new 1H-pyrazole derivatives, revealing insights into their tautomeric forms and intermolecular interactions. Such structural analyses are crucial for understanding the reactivity and potential applications of these compounds in medicinal chemistry and material science (Wang, Kang, Zheng, & Wei, 2013).

Biological Evaluation and Potential Therapeutic Uses

  • Novel pyrazole-based heterocycles attached to sugar moieties have been synthesized and evaluated for anti-diabetic activity. These studies illustrate the potential of pyrazole derivatives as scaffolds for developing new therapeutic agents (Vaddiraju, Ajitha, Rajnarayana, & Godela, 2022).

  • The synthesis and properties of some 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles were explored, highlighting the chemical modification possibilities of pyrazole derivatives and their significant pharmacological potential. This research underscores the strategic role of pyrazole and 1,2,4-triazole derivatives in modern medicine and pharmacy (Fedotov, Hotsulia, & Panasenko, 2022).

Photophysical and Material Science Applications

  • A study on the synthesis and photophysical properties of a series of pyrazine-based push–pull chromophores utilizing pyrazole derivatives showcases their potential in developing materials with specific optical properties. These materials could have applications in organic electronics and photovoltaics, demonstrating the wide-ranging utility of pyrazole derivatives beyond biological contexts (Hoffert, Durand, Gauthier, Guen, & Achelle, 2017).

Safety and Hazards

The safety and hazards associated with a compound also depend on its specific structure. For example, a similar compound, “2-(1-Methyl-1H-pyrazol-4-yl)morpholine”, is classified as a combustible liquid .

Future Directions

The future directions in the field of pyrazole derivatives are likely to involve the development of new synthetic techniques and the exploration of their biological activity .

Properties

IUPAC Name

2-[(1-methylpyrazol-4-yl)methoxy]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-13-6-8(4-12-13)7-14-9-5-10-2-3-11-9/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISLSMGDEGALRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)COC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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